molecular formula C21H22BrNO3 B1293330 3-bromo-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone CAS No. 898761-69-8

3-bromo-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

Numéro de catalogue: B1293330
Numéro CAS: 898761-69-8
Poids moléculaire: 416.3 g/mol
Clé InChI: AJFKVWCEHOUUPO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Bromo-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone is a complex organic compound with the molecular formula C21H22BrNO3 and a molecular weight of 416.31 g/mol This compound is characterized by the presence of a bromophenyl group and a spirocyclic structure, which includes a 1,4-dioxa-8-azaspiro[45]decane moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Intermediate: The spirocyclic intermediate, 1,4-dioxa-8-azaspiro[4.5]decane, is synthesized through a cyclization reaction involving appropriate starting materials.

    Bromination: The intermediate is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Coupling Reaction: The brominated intermediate is coupled with a benzophenone derivative under specific reaction conditions, often involving a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Analyse Des Réactions Chimiques

Substitution Reactions

The bromine atom at the 3-position of the benzophenone moiety is a key reactive site, enabling nucleophilic aromatic substitution (NAS) and cross-coupling reactions.

  • Suzuki-Miyaura Coupling :
    The bromo group participates in palladium-catalyzed cross-coupling with aryl boronic acids to form biaryl derivatives. For example, coupling with phenylboronic acid yields 3-phenyl-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone .
Reaction Conditions Product Yield
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C, 12h)Biaryl derivative with phenyl group at 3-position~75%
  • Nucleophilic Substitution :
    Under basic conditions (e.g., KOH/EtOH), bromide displacement with amines or thiols generates amino- or thio-substituted analogs .

Reduction of the Benzophenone Core

The ketone group in the benzophenone core can undergo reduction to form a secondary alcohol.

  • Sodium Borohydride (NaBH₄) Reduction :
    Selective reduction of the ketone yields 3-bromo-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzhydrol .
Reagent Conditions Product Notes
NaBH₄EtOH, RT, 2hSecondary alcohol derivativeMinimal spirocycle modification

Functionalization of the Spirocyclic System

The 1,4-dioxa-8-azaspiro[4.5]decyl group undergoes ring-opening or alkylation reactions.

  • Acid-Catalyzed Hydrolysis :
    Treatment with HCl opens the dioxolane ring, converting it to a diol-amine intermediate .
    Spirocycle+HClDiol amine+H2O\text{Spirocycle}+\text{HCl}\rightarrow \text{Diol amine}+\text{H}_2\text{O}
  • Alkylation at the Nitrogen :
    The spirocyclic amine reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

Oxidation Reactions

The benzophenone core and spirocyclic ether are stable under mild oxidative conditions, but strong oxidants like KMnO₄ may degrade the structure.

Comparative Reactivity with Analogues

The bromo substituent enhances electrophilic reactivity compared to non-halogenated analogs. For example:

Compound Reactivity Key Difference
3-Methyl-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone Less reactive in cross-couplingBromine vs. methyl group
3-Fluoro-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone Higher electronegativity, slower substitutionBromine vs. fluorine

Key Research Findings

  • The bromo group’s reactivity enables precise functionalization, critical for structure-activity relationship (SAR) studies .
  • Stability of the spirocyclic system under basic conditions ensures modular derivatization .

For further details on reaction mechanisms or conditions, consult primary literature on halogenated benzophenones .

Applications De Recherche Scientifique

Photoprotective Agents

One of the primary applications of this compound is as a photoprotective agent in cosmetic formulations. Its ability to absorb UV radiation makes it valuable in sunscreens and skin care products, where it helps prevent UV-induced skin damage.

PropertyValue
UV Absorption SpectrumBroad-spectrum absorption
StabilityHigh thermal stability
Formulation CompatibilityCompatible with oils and emulsions

Anticonvulsant Activity

Recent studies have explored the anticonvulsant properties of derivatives related to 3-bromo-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone. These compounds exhibit promising activity against seizure models, potentially through modulation of sodium channels.

Case Study: Anticonvulsant Activity Assessment
In a study involving various derivatives, compounds showed significant protective indices (PI = TD50/ED50) comparable to established antiseizure medications. The mechanism of action was linked to the promotion of sodium channel slow inactivation, which is crucial for reducing neuronal excitability during seizures .

Metalloprotease Inhibition

The compound has also been identified as a potential inhibitor of metalloproteases, enzymes that play roles in various physiological processes including tissue remodeling and inflammation. Inhibiting these enzymes can have therapeutic implications in conditions such as cancer and arthritis.

Research Findings:
In vitro studies demonstrated that certain derivatives of this compound effectively inhibited metalloprotease activity, suggesting their potential as therapeutic agents in treating diseases characterized by excessive metalloprotease activity .

Polymer Additives

Due to its photostability and UV absorption characteristics, this compound can be utilized as an additive in polymers to enhance their resistance to UV degradation. This application is particularly relevant in the production of outdoor materials where prolonged exposure to sunlight is expected.

Nanocomposite Materials

Research into nanocomposites incorporating this compound has shown improvements in mechanical properties and thermal stability. The integration of spirocyclic structures can lead to enhanced performance characteristics in various applications, including coatings and packaging materials.

Mécanisme D'action

The mechanism of action of 3-Bromo-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparaison Avec Des Composés Similaires

Similar Compounds

  • 4’-Bromo-3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
  • Ethyl 3-(3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl)benzoate
  • 1,4-Dioxa-8-azaspiro[4.5]decane

Uniqueness

3-Bromo-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone is unique due to its specific spirocyclic structure and the presence of a bromophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Propriétés

IUPAC Name

(3-bromophenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrNO3/c22-19-6-2-5-18(14-19)20(24)17-4-1-3-16(13-17)15-23-9-7-21(8-10-23)25-11-12-26-21/h1-6,13-14H,7-12,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFKVWCEHOUUPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=CC(=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643307
Record name (3-Bromophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898761-69-8
Record name (3-Bromophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.